2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone
Description
2-(2-Methyl-1H-imidazol-1-yl)-1-phenylethanone is a heterocyclic compound featuring a phenylethanone backbone linked to a 2-methylimidazole moiety. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol and a density of 1.108 g/cm³ . The compound is synthesized via condensation reactions, such as the reaction of imidazole derivatives with phenacyl chloride under heating (70°C) in the presence of triethylamine . This compound serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents, owing to the imidazole ring's electron-rich nature and ability to participate in hydrogen bonding .
Properties
CAS No. |
57432-71-0 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(2-methylimidazol-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H12N2O/c1-10-13-7-8-14(10)9-12(15)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
SKHPONDLDUHXLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via α-Bromo-Ketone and Imidazole Ring Formation
A common approach to synthesizing phenyl-imidazole ketones involves the reaction of α-bromo-ketones with imidazole or substituted imidazoles:
- Step 1: Preparation of the α-bromo-1-phenylethanone intermediate, typically by bromination of acetophenone derivatives at the α-position.
- Step 2: Nucleophilic substitution of the bromide by the imidazole nitrogen, often the N-1 position, to form the imidazole-linked phenyl ketone.
This method is supported by literature describing the synthesis of 4-phenyl-imidazole derivatives, where α-bromo-ketones react with formamide or imidazole to form the imidazole ring system, followed by functionalization.
Alkylation of the Imidazole Nitrogen
For methylation at the imidazole nitrogen (to obtain the 2-methyl substitution on the imidazole ring), alkylation reactions are employed:
- Deprotonation of the imidazole nitrogen using a strong base such as sodium hydride.
- Subsequent alkylation with methyl iodide or methyl bromide to introduce the methyl group at the N-1 position.
This approach is consistent with the preparation of N-1 methylated imidazole derivatives and has been demonstrated in the synthesis of 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone.
Reaction Conditions and Catalysts
- Bases: Sodium hydride is commonly used for deprotonation prior to alkylation.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate nucleophilic substitution and alkylation.
- Temperature: Reactions typically require heating (60–120 °C) for ring formation and substitution steps.
- Catalysts: Organometallic catalysts are occasionally employed to facilitate C–N bond formation, although many syntheses proceed via classical nucleophilic substitution without catalysts.
Data Table: Summary of Synthesis Routes and Conditions
| Method | Key Reagents and Conditions | Advantages | Limitations |
|---|---|---|---|
| α-Bromo-ketone substitution | α-Bromo-1-phenylethanone + 2-methylimidazole, base (NaH), DMF, 80 °C | Straightforward, good yield | Requires preparation of α-bromo-ketone |
| De novo imidazole synthesis | α-Bromo-1-phenylethanone + formamide, heat (100 °C) | Direct ring formation | May require additional methylation step |
| N-1 Alkylation of imidazole | Imidazole derivative + NaH + methyl iodide, DMF, room temp to 60 °C | Selective N-methylation | Sensitive to over-alkylation |
Research Discoveries and Optimization Insights
- Substitution at the N-1 position of imidazole is critical for biological activity and can be efficiently achieved via alkylation after ring formation.
- The position of the methyl group on the imidazole ring influences binding affinity in enzyme inhibition studies, highlighting the importance of precise synthetic control.
- Modifications on the phenyl ring adjacent to the ketone can be introduced via Suzuki coupling or other cross-coupling reactions to diversify the compound library for biological screening.
- The use of strong bases and polar aprotic solvents improves reaction rates and yields in nucleophilic substitution steps.
- Protecting groups may be necessary when performing multi-step syntheses to avoid side reactions, especially when introducing aminoalkyl substituents or other sensitive groups.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with altered electronic properties.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with biological macromolecules, affecting their function. The phenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone (CAS: 23085-45-2)
- Structure : Replaces the 2-methylimidazole with a 2-chlorobenzimidazole group.
- Properties : The chloro substituent increases electronegativity, enhancing interactions with biological targets. However, the benzimidazole core increases molecular weight (268.73 g/mol ) compared to the target compound .
- Applications : Chlorinated derivatives often exhibit improved antimicrobial activity but may reduce solubility due to higher hydrophobicity .
2-(1H-Imidazol-1-yl)-1-phenylethanone (Intermediate from )
- Structure : Lacks the 2-methyl group on the imidazole ring.
- However, reduced lipophilicity may limit membrane permeability in biological systems .
Incorporation of Additional Heterocyclic Systems
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one ()
- Structure : Features a 1,3,4-oxadiazole ring and a thioether bridge.
- Properties : The oxadiazole ring enhances metabolic stability, while the thio group improves solubility. Molecular weight (365.42 g/mol ) is significantly higher than the target compound, affecting bioavailability .
- Applications : Such derivatives are explored for anticancer and antiviral activities due to oxadiazole’s role in DNA intercalation .
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone ()
- Structure : Replaces imidazole with a benzothiazole-sulfanyl group.
- Properties: The sulfur atom in benzothiazole increases electron-withdrawing effects, altering redox properties. This compound is a precursor for Michael and Knoevenagel reactions, highlighting its utility in organic synthesis .
Ketone Modifications and Derivatives
Oxime Derivatives (e.g., (1E)-2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone Oxime)
Thiazolidine-Chalcone Hybrids ()
- Structure : The ketone is incorporated into a 1,3-thiazolidine ring fused with a chalcone moiety.
- Properties: These hybrids show fungicidal activity due to the thiazolidine ring’s ability to disrupt fungal cell membranes. The addition of a cyanoimino group further enhances bioactivity .
Biological Activity
2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone, also known as an imidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an enzyme inhibitor and possesses antifungal and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
The primary mechanism of action for 2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone involves its interaction with specific enzymes:
- Thromboxane Synthesis Inhibition : The compound selectively inhibits thromboxane synthesis, impacting platelet aggregation and vascular function.
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as carbonic anhydrase (hCAs) and acetylcholinesterase (AChE). This inhibition can lead to significant physiological effects, including disrupted neurotransmission due to increased acetylcholine levels and altered cellular pH regulation from carbonic anhydrase inhibition.
The compound's biochemical properties are critical for its biological activity:
- Binding Interactions : The imidazole ring facilitates binding to the active sites of target enzymes, leading to their inhibition. This is crucial for the modulation of various physiological processes.
- Cellular Effects : It influences cell signaling pathways, gene expression, and metabolic processes. For example, inhibiting AChE affects muscle contraction and neurotransmission dynamics.
Antifungal Activity
Research indicates that derivatives of 2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone exhibit significant antifungal properties:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6c | C. albicans | 1.7 ± 1.4 μg/mL |
| 6c | Non-albicans | 1.9 ± 2.0 μg/mL |
| (-)-6a | C. krusei | 30 times more active than fluconazole |
| (-)-6b | C. krusei | 90 times more active than fluconazole |
The aromatic ester derivatives synthesized from this compound demonstrated higher activity than fluconazole against Candida species, highlighting its potential as an antifungal agent .
Anticancer Activity
In vitro studies have shown that derivatives of this compound possess notable anticancer properties:
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in the subG0 phase, leading to apoptosis in cancer cells such as HeLa and AGS .
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer effects of a derivative of 2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone on various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 0.89 |
| HL-60 | 0.79 |
| AGS | 0.60 |
The results indicated that the compound significantly triggered apoptosis through both intrinsic and extrinsic pathways, activating caspases involved in programmed cell death .
Dosage Effects in Animal Models
Dosage plays a crucial role in determining the efficacy and safety profile of this compound:
- Low Doses : Effective inhibition of target enzymes without significant adverse effects.
- High Doses : Associated with neurotoxicity and metabolic disruptions, necessitating careful dosage optimization for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
